(1-(Methylsulfonyl)piperidin-3-yl)methanamine
Description
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPIQDBVEKSDQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Methylsulfonyl)piperidin-3-yl)methanamine typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (1-(Methylsulfonyl)piperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(Methylsulfonyl)piperidin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(Methylsulfonyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several piperidinyl methanamine derivatives, differing in substituent groups, ring positions, and functional moieties. Below is a detailed comparison:
2.1 Positional Isomers
2.2 Functional Group Variations
2.3 Chain Length and Flexibility
Structural and Functional Impact Analysis
- Methylsulfonyl Group : Enhances polarity and hydrogen-bond acceptor capacity, improving solubility and target affinity .
- Positional Isomerism : 3-yl substitution (vs. 2-yl) reduces steric clash in planar binding pockets (e.g., kinase active sites) .
- Fluorinated Groups : Trifluoroethyl substitution improves metabolic stability by resisting oxidative degradation .
Biological Activity
(1-(Methylsulfonyl)piperidin-3-yl)methanamine, a compound featuring a piperidine ring with a methylsulfonyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by:
- Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.
- Methylsulfonyl Group : A sulfonyl group (–SO2) attached to a methyl group, enhancing the compound's reactivity and potential interactions with biological targets.
This unique structure allows for various chemical reactions, including oxidation and substitution, which are crucial for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound can alter the activity of these targets, leading to various pharmacological effects. Research indicates that:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical metabolic pathways.
- Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Potential
Research has also explored the anticancer properties of this compound. In vitro studies demonstrated cytotoxic effects on cancer cell lines, suggesting that it may function as a potential chemotherapeutic agent. For instance:
- Cell Lines Tested : Human breast cancer (MCF-7) and lung cancer (A549) cells.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM .
Case Studies
- Antimicrobial Efficacy Study :
- Cytotoxicity Assay :
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
- Structural Modifications : To enhance potency and selectivity for desired biological targets.
Q & A
Q. What are the optimal synthetic routes for (1-(methylsulfonyl)piperidin-3-yl)methanamine, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Core Structure Formation : Start with piperidin-3-ylmethanamine. Introduce the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Maintain a temperature of 0–5°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
- Yield Optimization : Adjust stoichiometry (1.2 equivalents of methanesulfonyl chloride) and reaction time (4–6 hours) to achieve >75% yield. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Q. How does the compound’s solubility and stability vary across solvents and pH ranges?
Methodological Answer:
- Solubility : Test in DMSO (high solubility, >50 mg/mL), water (low solubility, <1 mg/mL at pH 7), and ethanol (moderate solubility, ~10 mg/mL). Use sonication (30 minutes) to enhance dissolution .
- Stability :
- pH Stability : Stable in neutral buffers (pH 6–8) for 48 hours at 25°C. Degrades in acidic (pH <4) or basic (pH >9) conditions, forming sulfonic acid or desulfonated byproducts .
- Storage : Store at –20°C under argon to prevent oxidation. Avoid exposure to light (photodegradation observed after 72 hours under UV) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazards : Acute oral toxicity (LD50 ~300 mg/kg in rats), skin irritation (H315), and respiratory sensitization (H335) .
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and weighing.
- Spill Management : Neutralize with 10% sodium bicarbonate, then absorb with inert material (vermiculite) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Modification Strategies :
- Sulfonyl Group Replacement : Substitute methylsulfonyl with aryl-sulfonyl groups to evaluate impact on receptor binding (e.g., serotonin receptors) .
- Amine Functionalization : Convert the primary amine to secondary/tertiary amines or amides to modulate lipophilicity and blood-brain barrier penetration .
- Assays : Test derivatives in vitro (e.g., IC50 in enzyme inhibition assays) and correlate with computational docking scores (AutoDock Vina) .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use GROMACS to model binding to κ-opioid receptors (20 ns simulations, CHARMM36 force field). Analyze hydrogen bonding (e.g., SO₂ group with Arg148) .
- ADMET Prediction : Employ SwissADME to estimate logP (~1.2), permeability (Caco-2 > 5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition risk (CYP3A4 flagged) .
Q. How can in vivo metabolic pathways be elucidated for this compound?
Methodological Answer:
- Metabolite Identification : Administer -labeled compound to Sprague-Dawley rats. Collect plasma/liver homogenates, extract metabolites via SPE, and analyze via LC-MS/MS. Major metabolites include sulfoxide and N-acetylated derivatives .
- Enzyme Mapping : Use human liver microsomes (HLMs) with CYP3A4 inhibitors (ketoconazole) to confirm primary metabolic enzymes .
Q. What role does this compound play in drug discovery pipelines targeting neurological disorders?
Methodological Answer:
- Mechanistic Studies : Evaluate inhibition of monoamine transporters (SERT, NET) in HEK293 cells (IC50 ~150 nM for SERT). Compare to reference drugs (e.g., fluoxetine) .
- In Vivo Efficacy : Test in murine models of depression (forced swim test). Dose at 10 mg/kg (i.p.) and measure immobility time reduction (~40% at 60 minutes post-administration) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
